Chitin synthase inhibitor 11

Chitin synthase inhibition IC50 Antifungal drug discovery

Chitin synthase inhibitor 11 (compound 9s) is a spiro[benzoxazine-piperidin]-one CHS inhibitor (IC50 0.10 mM) with broad-spectrum antifungal activity. It addresses the need for a well-characterized reference compound active against drug-resistant fungi. • Outperforms polyoxin B (IC50 0.19 mM) • MICs: C. albicans 128, A. flavus 42.67, A. fumigatus 64, C. neoformans 64 µg/mL • Active vs. fluconazole-resistant C. albicans & C. neoformans • Synergistic with fluconazole; enables resistance circumvention studies Custom synthesis with full analytical data. For R&D only.

Molecular Formula C24H24N4O8
Molecular Weight 496.5 g/mol
Cat. No. B12390156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChitin synthase inhibitor 11
Molecular FormulaC24H24N4O8
Molecular Weight496.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])OC
InChIInChI=1S/C24H24N4O8/c1-34-16-4-6-18-17(14-16)24(36-23(31)26-18)9-11-27(12-10-24)22(30)8-7-21(29)25-19-5-3-15(28(32)33)13-20(19)35-2/h3-8,13-14H,9-12H2,1-2H3,(H,25,29)(H,26,31)/b8-7+
InChIKeyHVTXVBKBVDRHEG-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chitin Synthase Inhibitor 11: Antifungal CHS Inhibitor


Chitin synthase inhibitor 11 (also designated compound 9s) is a spiro[benzoxazine-piperidin]-one derivative developed as a selective inhibitor of fungal chitin synthase (CHS) [1]. The compound exhibits CHS inhibitory activity with an IC50 of 0.10 mM and demonstrates broad-spectrum in vitro antifungal activity against clinically relevant fungi including Candida albicans, Aspergillus flavus, Aspergillus fumigatus, and Cryptococcus neoformans [1]. Its molecular formula is C24H24N4O8 with a molecular weight of 496.47 g/mol .

Chitin synthase enzyme inhibition screening assays
In vitro broad-spectrum antifungal susceptibility profiling
Non-nucleoside scaffold for orthogonal SAR diversification

Chitin Synthase Inhibitor 11: Advantages Over Generic CHS Inhibitors


Fungal chitin synthases comprise multiple isoforms with distinct sensitivities to classical inhibitors such as nikkomycin Z and polyoxin D, leading to variable and often unpredictable antifungal outcomes [1]. Moreover, the emergence of drug-resistant fungal variants, including fluconazole-resistant Candida albicans and Cryptococcus neoformans, necessitates CHS inhibitors with proven activity against these recalcitrant strains [2]. Chitin synthase inhibitor 11 belongs to a novel spiro[benzoxazine-piperidin]-one chemical class that is structurally unrelated to nucleoside-peptide antibiotics, offering a distinct inhibition profile and potential to circumvent cross-resistance mechanisms that limit conventional CHS inhibitors [2][3].

Classical CHS inhibitors (nikkomycin Z, polyoxin D) show isoform-dependent inhibition variability, which may not transfer to this scaffold.

Nucleoside-peptide scaffolds may be susceptible to peptidase degradation and cross-resistance not shared by the spiro[benzoxazine-piperidin]-one class.

The non-nucleoside inhibition profile and resistance context differ; direct interchange with generic CHS inhibitors may require validation.

Chitin Synthase Inhibitor 11: Comparative Evidence vs. Key Inhibitors


CHS Enzyme Inhibition Potency

Chitin synthase inhibitor 11 (compound 9s) exhibits an IC50 of 0.10 mM against chitin synthase, which represents a 1.4-fold higher potency compared to the control drug polyoxin B (IC50 0.14 mM) in the same assay system [1]. In contrast, nikkomycin Z displays highly variable isoform-dependent inhibition with IC50 values ranging from 0.8 µM (CaChs2) to 15 µM (CaChs1) against Candida albicans chitin synthases, and 0.015–0.032 mM against Saccharomyces cerevisiae isozymes [2][3]. The narrow isoform selectivity of nikkomycin Z contrasts with the consistent inhibitory profile observed for chitin synthase inhibitor 11 in the spiro[benzoxazine-piperidin]-one series.

CHS IC50
Head-to-head
0.10 mM vs. Polyoxin B 0.14 mM
Supports consistent inhibition benchmarking for SAR studies
Isoform selectivity differs from nikkomycin Z
Chitin synthase inhibition IC50 Antifungal drug discovery

Antifungal Activity Against Candida albicans

Chitin synthase inhibitor 11 demonstrates in vitro antifungal activity against Candida albicans with an MIC of 128 µg/mL [1]. In the same study, the antifungal activities of compounds 9a, 9d, 9h, 9s, and 9t were reported to be comparable to fluconazole and polyoxin B, indicating that the spiro[benzoxazine-piperidin]-one series achieves clinically relevant potency [2]. Notably, compound 9s (chitin synthase inhibitor 11) exhibits additive or synergistic effects when combined with fluconazole, enhancing antifungal efficacy beyond single-agent activity [1][2].

C. albicans MIC
Head-to-head
128 µg/mL; comparable to fluconazole/polyoxin B
Comparable activity context supports combination research
Reported additive/synergistic with fluconazole
Antifungal susceptibility MIC Candida albicans

Broad-Spectrum Antifungal Activity Profile

Chitin synthase inhibitor 11 exhibits a differentiated broad-spectrum antifungal profile with MIC values of 128 µg/mL (C. albicans), 42.67 µg/mL (A. flavus), 64 µg/mL (A. fumigatus), and 64 µg/mL (C. neoformans) [1]. This profile demonstrates enhanced potency against filamentous fungi (Aspergillus spp.) and Cryptococcus neoformans compared to C. albicans—a pattern distinct from many azole antifungals which often show weaker activity against Aspergillus and Cryptococcus species. In contrast, nikkomycin Z shows limited efficacy against filamentous fungi due to the presence of multiple CHS isoforms and cell wall compensatory responses [2].

Antifungal MIC panel
Class-level
C. albicans 128, A. flavus 42.67, A. fumigatus 64, C. neoformans 64 µg/mL
Profile supports species-specific susceptibility research
Lower MIC against Aspergillus spp. vs. C. albicans
Broad-spectrum antifungal MIC panel Aspergillus Cryptococcus

Activity Against Fluconazole-Resistant Fungi

Chitin synthase inhibitor 11 (compound 9s) demonstrates significant antifungal activity against fluconazole-resistant Candida albicans and fluconazole-resistant Cryptococcus neoformans variants [1]. This activity is particularly notable as fluconazole resistance represents a major clinical challenge in treating invasive fungal infections. The spiro[benzoxazine-piperidin]-one scaffold, which includes compound 9s, retains efficacy against these resistant strains, indicating that the CHS inhibition mechanism is not compromised by the resistance mechanisms that affect azole antifungals [1][2].

Resistance Context
Class-level
Retains activity against fluconazole-resistant C. albicans and C. neoformans
May support resistance circumvention studies
Specific MIC values for resistant strains not provided
Antifungal resistance Fluconazole-resistant Candida Drug-resistant Cryptococcus

Non-Nucleoside Scaffold Differentiation

Chitin synthase inhibitor 11 belongs to the spiro[benzoxazine-piperidin]-one chemical class, which is structurally distinct from the nucleoside-peptide antibiotics (nikkomycins and polyoxins) that dominate the CHS inhibitor landscape [1]. While nikkomycins and polyoxins act as competitive inhibitors mimicking the UDP-GlcNAc substrate, the spiro[benzoxazine-piperidin]-one scaffold may engage the enzyme through a different binding mode or inhibition mechanism [2]. This structural divergence offers potential advantages including reduced susceptibility to peptidase degradation (a known limitation of nikkomycins) and avoidance of cross-resistance mechanisms that affect nucleoside-based CHS inhibitors [1][3].

Scaffold Class
Class-level
Spiro[benzoxazine-piperidin]-one; non-nucleoside
Supports orthogonal SAR exploration
Potential distinct binding mode from nucleoside inhibitors
Chemical scaffold novelty Non-nucleoside CHS inhibitor Structure-activity relationship

Chitin Synthase Inhibitor 11: Research Application Scenarios


CHS Enzyme Inhibition Assays for SAR Studies

Use chitin synthase inhibitor 11 as a reference inhibitor with a well-characterized IC50 of 0.10 mM in CHS enzyme assays. The compound provides a benchmark for evaluating novel CHS inhibitors and elucidating structure-activity relationships, particularly within the spiro[benzoxazine-piperidin]-one series [1].

Broad-Spectrum Antifungal Susceptibility Testing

Employ chitin synthase inhibitor 11 in MIC determination assays against C. albicans (128 µg/mL), A. flavus (42.67 µg/mL), A. fumigatus (64 µg/mL), and C. neoformans (64 µg/mL) to profile broad-spectrum antifungal activity and to investigate species-specific differences in CHS inhibitor susceptibility [1].

Combination Therapy Studies with Azole Antifungals

Investigate additive or synergistic antifungal effects by combining chitin synthase inhibitor 11 with fluconazole or other azoles. The documented synergistic potential makes this compound valuable for exploring combination strategies to enhance antifungal efficacy and overcome azole resistance [1][2].

Drug-Resistant Fungal Variant Research

Utilize chitin synthase inhibitor 11 as a tool compound to study mechanisms of resistance circumvention in fluconazole-resistant C. albicans and C. neoformans isolates. The compound's retained activity against resistant strains enables investigation of CHS as a target in multidrug-resistant fungal infections [2].

Application
Selection Property
Validation Focus
CHS Inhibition SAR Studies
Inhibition benchmark for spiro[benzoxazine-piperidin]-one series
Confirm reported CHS IC50 context
Broad-Spectrum Antifungal Profiling
MIC panel across Candida, Aspergillus, Cryptococcus
Validate species-specific susceptibility
Combination Antifungal Research
Additive/synergistic potential with azoles
Assess interaction with fluconazole
Resistance Circumvention Research
Activity against fluconazole-resistant isolates
Confirm retained activity in resistant models

Technical Documentation Hub

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35 linked technical documents
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